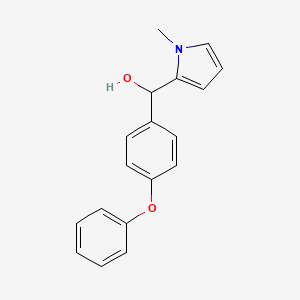
(e)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or fluorine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the development of specialty chemicals and advanced materials.
- Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl acetic acid
- 2-Bromo-5-fluorophenylmethanamine
Comparison:
- 2-Bromo-5-fluorobenzyl alcohol: Similar in having bromine and fluorine atoms, but differs in the presence of a hydroxyl group instead of the trifluoromethyl and enone groups.
- 2-Bromo-5-fluorophenyl acetic acid: Contains a carboxylic acid group, making it more acidic and polar compared to the enone structure.
- 2-Bromo-5-fluorophenylmethanamine: Features an amine group, which can participate in different types of chemical reactions compared to the enone functionality.
Uniqueness: (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one stands out due to its trifluoromethyl group and enone structure, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H6BrF4NO |
|---|---|
Molecular Weight |
312.06 g/mol |
IUPAC Name |
(E)-4-(2-bromo-5-fluoroanilino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6BrF4NO/c11-7-2-1-6(12)5-8(7)16-4-3-9(17)10(13,14)15/h1-5,16H/b4-3+ |
InChI Key |
LCYMRIYBMFLXEV-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)N/C=C/C(=O)C(F)(F)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1F)NC=CC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)






